molecular formula C12H15NO2 B13600729 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine

Cat. No.: B13600729
M. Wt: 205.25 g/mol
InChI Key: QEWMSZVBEQQWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine is an organic compound that features a unique structure combining a pyrrolidine ring with a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine is unique due to its combination of a pyrrolidine ring and a dihydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine

InChI

InChI=1S/C12H15NO2/c1-2-11-12(15-6-5-14-11)7-9(1)10-3-4-13-8-10/h1-2,7,10,13H,3-6,8H2

InChI Key

QEWMSZVBEQQWFG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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